![molecular formula C15H17N3O3S2 B2694380 N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797971-95-9](/img/structure/B2694380.png)
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Description
Scientific Research Applications
Anti-inflammatory and Anticancer Potential
Research demonstrates the synthesis and characterization of celecoxib derivatives, including compounds similar to the specified sulfonamide, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their therapeutic efficacy against various conditions without causing significant tissue damage in liver, kidney, colon, and brain, indicating their safety profile for further development into therapeutic agents (Küçükgüzel et al., 2013).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. These compounds, bearing structural similarities to the queried molecule, demonstrated high antibacterial activities, highlighting the role of sulfonamides in developing new antimicrobial therapies (Azab et al., 2013).
Chemical Synthesis and Characterization
Advancements in chemical synthesis techniques have allowed for the direct cross-coupling access to diverse aromatic sulfide compounds, utilizing palladium-catalysis. This method, applicable to compounds like the queried sulfonamide, emphasizes the importance of sulfonamides in creating complex chemical structures for various applications (Qiao et al., 2014).
Enzyme Inhibition for Therapeutic Use
Studies on sulfonamide-based compounds, including those structurally related to the specified chemical, have shown significant inhibition of human carbonic anhydrase isozymes, crucial for treating conditions like glaucoma. These findings suggest the potential for developing new therapeutic agents targeting specific enzymes (Büyükkıdan et al., 2017).
Antimicrobial and Antifungal Activities
Chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds show a dependency of antimicrobial activity on the Schiff base moiety, indicating their potential in developing new antimicrobial materials (Hamed et al., 2020).
Corrosion Inhibition
Research into the use of sulfonamide compounds for corrosion inhibition in industrial applications has shown that specific derivatives can significantly protect metal surfaces from corrosion, highlighting the versatility of sulfonamides in both medicinal and industrial applications (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-17-11-15(9-16-17)23(19,20)18(10-13-5-7-21-12-13)6-4-14-3-2-8-22-14/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSRIMWYRGKEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide |
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